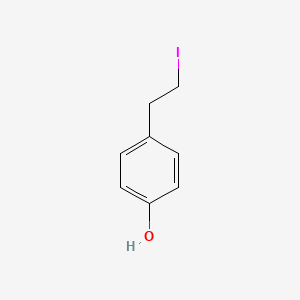

4-(2-Iodoethyl)phenol

Description

4-(2-Iodoethyl)phenol (IUPAC name: this compound) is an aromatic compound featuring a phenolic hydroxyl group and a 2-iodoethyl substituent on the benzene ring. Its molecular formula is C₈H₉IO, with an average molecular weight of 248.06 g/mol . The compound is synthesized via the reflux of 4-methoxyphenethyl alcohol with 47% hydriodic acid (HI), followed by deprotection to yield the phenol derivative . Key physical properties include a density of 1.632 g/cm³ and a boiling point of 221–222°C .

The iodine substituent confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and medicinal chemistry. For instance, it serves as a precursor for metal salen complexes used in medical technology and has been explored in prodrug systems for targeted cancer therapies .

Propriétés

Numéro CAS |

6631-69-2 |

|---|---|

Formule moléculaire |

C8H9IO |

Poids moléculaire |

248.06 g/mol |

Nom IUPAC |

4-(2-iodoethyl)phenol |

InChI |

InChI=1S/C8H9IO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 |

Clé InChI |

OGMCDNXCHXQKHO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CCI)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

4-Ethyl-2-iodophenol

- Structure : Differs in the position of the iodine and ethyl groups (iodine at position 2, ethyl at position 4).

- Properties : Molecular weight = 248.06 g/mol , with a ChemSpider ID of 13250344 .

- Reactivity: The ortho-iodine substitution may sterically hinder nucleophilic attacks compared to the para-substituted 4-(2-Iodoethyl)phenol.

4-[N,N-Bis(2-Iodoethyl)amino]phenol (ZD2767D)

- Structure: Contains a phenol core with a bis(2-iodoethyl)amino group.

- Applications : Used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) for cancer treatment. It induces apoptosis via bifunctional DNA alkylation, showing comparable efficacy to chlorambucil but with targeted activation .

- Advantage Over this compound: The dual iodoethyl groups enhance DNA cross-linking efficiency, improving antitumor potency.

Non-Phenolic Iodoethyl Derivatives

Phenethyl Iodide

Methyl 4-(2-Iodoethyl)benzoate

- Structure : Ester-functionalized derivative (methyl benzoate with a 2-iodoethyl group).

- Synthesis : Prepared via iodination of methyl 4-vinylbenzoate.

- Applications : Intermediate in synthesizing sulfhydryl-modified salicylaldehydes for metal-organic frameworks .

Heteroatom-Substituted Analogues

4-(2-Isothiocyanatoethyl)phenol

4-(2-Aminoethyl)phenol

- Structure: Substitutes iodine with an amino (-NH₂) group.

- Properties: Increased basicity and water solubility due to the amino group .

Comparative Physicochemical Properties

Key Research Findings

ZD2767D in ADEPT Therapy :

- Demonstrated 10-fold lower systemic toxicity than free drugs due to enzyme-targeted activation .

- Induces apoptosis in LoVo tumor cells at equitoxic concentrations comparable to chlorambucil .

This compound in Material Science: Serves as a precursor for sulfhydryl-functionalized salicylaldehydes, enabling the synthesis of metal salen complexes with applications in medical imaging .

Reactivity Trends :

- Iodoethyl derivatives exhibit higher electrophilicity than chloro- or bromoethyl analogues, enhancing their utility in alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.